4,10-Tetradecadien-1-ol, acetate, (E,Z)-
CAS No.: 105700-87-6
Cat. No.: VC0110280
Molecular Formula: C16H30O3
Molecular Weight: 270.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105700-87-6 |
|---|---|
| Molecular Formula | C16H30O3 |
| Molecular Weight | 270.413 |
| IUPAC Name | acetic acid;tetradeca-4,10-dien-1-ol |
| Standard InChI | InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h4-5,10-11,15H,2-3,6-9,12-14H2,1H3;1H3,(H,3,4) |
| Standard InChI Key | VTWSJJVEFWOBML-UHFFFAOYSA-N |
| SMILES | CCCC=CCCCCC=CCCCO.CC(=O)O |
Introduction
Chemical Structure and Properties
Chemical Identity
4,10-Tetradecadien-1-ol, acetate, (E,Z)- is an organic compound with precisely defined chemical characteristics. The table below summarizes its key chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 105700-87-6 |
| Molecular Formula | C16H30O3 |
| Molecular Weight | 270.413 g/mol |
| IUPAC Name | acetic acid;tetradeca-4,10-dien-1-ol |
| Synonyms | (4E,10Z)-Tetradecadienyl Acetate |
| InChI | InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h4-5,10-11,15H,2-3,6-9,12-14H2,1H3;1H3,(H,3,4) |
| InChI Key | VTWSJJVEFWOBML-UHFFFAOYSA-N |
| SMILES | CCCC=CCCCCC=CCCCO.CC(=O)O |
The compound is characterized as an ester formed through the reaction between 4,10-tetradecadien-1-ol and acetic acid . Its structural composition includes double bonds at the 4 and 10 positions with E and Z configurations, respectively, which are crucial for its biological activity.
Physical and Chemical Characteristics
The physical and chemical properties of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- contribute to its stability, reactivity, and biological activity:
| Property | Value |
|---|---|
| Appearance | Not specified in available data |
| Complexity | 190 |
| Covalently-Bonded Unit Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Topological Polar Surface Area | 57.5 Ų |
| Rotatable Bond Count | 10 |
| Exact Mass | 270.21949481 g/mol |
While the compound shares structural similarities with other acetate esters, its unique configuration with (E,Z) geometric isomerism at positions 4 and 10 distinguishes it from related compounds . This specific stereochemistry plays a vital role in its function as an insect pheromone.
Synthesis and Preparation Methods
The synthesis of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- typically involves esterification of 4,10-tetradecadien-1-ol with acetic acid. This reaction requires specific conditions to ensure the correct stereochemistry is maintained in the final product.
The general preparation method includes:
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Starting with 4,10-tetradecadien-1-ol (the parent alcohol)
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Reacting with acetic acid under controlled conditions
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Using an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)
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Refluxing the reaction mixture to ensure complete conversion
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Purification to isolate the desired (E,Z) isomer
The stereochemical control during synthesis is critical as the biological activity of the compound is highly dependent on the specific (E,Z) configuration of the double bonds .
Biological Activity
Pheromonal Properties
4,10-Tetradecadien-1-ol, acetate, (E,Z)- is primarily recognized for its role as a sex pheromone in lepidopteran species, particularly the apple leaf miner moth. The compound's ability to mimic natural insect communication signals makes it valuable in pest management strategies.
The stereochemistry of the double bonds at positions 4 and 10 is crucial for pheromone recognition by target insects. Even slight modifications to this structure can significantly alter or eliminate its biological activity .
Antimicrobial Activity
Research has indicated potential antimicrobial properties of 4,10-Tetradecadien-1-ol, acetate, (E,Z)-. While the primary application focuses on its pheromonal activity, these antimicrobial characteristics suggest possible additional applications in developing natural antimicrobial agents.
Agricultural Applications
Pest Management Strategies
The most significant application of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- is in agricultural pest management. Field trials have demonstrated that traps baited with this compound can significantly reduce moth populations, resulting in decreased crop damage.
The compound is employed in several pest management approaches:
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Monitoring: Baited traps help detect and quantify pest populations
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Mass trapping: Removing significant numbers of male moths from the environment
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Mating disruption: Confusing male moths and preventing them from locating females
These approaches offer environmentally friendly alternatives to conventional insecticides, supporting integrated pest management strategies.
Isotropic Agents for Multiple Pests
4,10-Tetradecadien-1-ol, acetate, (E,Z)- has been incorporated into isotropic agents designed to control various fruit tree pests. In various formulations, it has been combined with other pheromone components to create effective control agents for multiple pest species simultaneously .
For example, one patent describes a formulation for controlling pear borer, apple leaf roller, and golden leaf moth, which combines trans,cis-4,10-tetradecadien-1-ol acetate with other compounds in specific ratios:
| Component | Weight Ratio Example 1 | Weight Ratio Example 2 |
|---|---|---|
| cis-8-dodecen-1-ol acetate | 50 | 50 |
| cis-9-tetradecen-1-ol acetate | 80 | 10 |
| cis-9-tetradecenol | 10 | 40 |
| cis-11-tetradecen-1-ol acetate | 50 | 10 |
| cis-11-tetradecenol | 10 | 50 |
| cis-10-tetradecen-1-ol acetate | 50 | 50 |
| trans,cis-4,10-tetradecadien-1-ol acetate | 50 | 50 |
| lauryl alcohol | 20 | 20 |
| cetyl alcohol | 20 | 20 |
| antioxidants | 5 | 5 |
These formulations are typically delivered via 20 cm long polyethylene plastic tubes, sealed at both ends to ensure controlled release of the active compounds .
Research Findings
Recent research on 4,10-Tetradecadien-1-ol, acetate, (E,Z)- has yielded significant insights into its efficacy and applications:
Field Trial Results
Field trials have consistently demonstrated the effectiveness of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- in agricultural pest management. Traps baited with this compound have shown substantial reductions in target moth populations, leading to decreased crop damage in treated areas.
The compound's specificity to target species makes it an ideal candidate for integrated pest management programs where minimizing impacts on beneficial insects is a priority.
Comparative Studies
While specific comparative data is limited in the available search results, the inclusion of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- in multi-component formulations suggests its compatibility with other pheromone compounds. This compatibility allows for the development of complex lures capable of targeting multiple pest species simultaneously .
Related Compounds
Several structurally similar compounds have been identified and studied, providing context for understanding the specific properties of 4,10-Tetradecadien-1-ol, acetate, (E,Z)-:
Structural Analogs
Other tetradecadienyl acetates with different positions and configurations of double bonds include:
These compounds differ in the position and stereochemistry of their double bonds, which significantly impacts their biological activity and target specificity .
Comparative Properties
The properties of these related compounds provide useful reference points:
| Compound | CAS Number | Molecular Weight | Boiling Point |
|---|---|---|---|
| (9Z,12E)-Tetradecadienyl Acetate | 30507-70-1 | 251.384 g/mol | 334.8°C at 760mmHg |
| 4,10-Tetradecadien-1-ol, acetate, (E,Z)- | 105700-87-6 | 270.413 g/mol | Not available |
The (9Z,12E) isomer has a reported density of 0.89 g/cm³ and a flash point of 102.3°C . While specific physical property data for 4,10-Tetradecadien-1-ol, acetate, (E,Z)- is not provided in the search results, these related compounds offer a reference framework.
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